(S)-(-)-1,2-Diaminopropane dihydrochloride
CAS No.: 19777-66-3
Cat. No.: VC20744987
Molecular Formula: C3H11ClN2
Molecular Weight: 110.58 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19777-66-3 |
---|---|
Molecular Formula | C3H11ClN2 |
Molecular Weight | 110.58 g/mol |
IUPAC Name | (2S)-propane-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C3H10N2.ClH/c1-3(5)2-4;/h3H,2,4-5H2,1H3;1H/t3-;/m0./s1 |
Standard InChI Key | NDCKJWQCEZPQOJ-DFWYDOINSA-N |
Isomeric SMILES | C[C@@H](CN)N.Cl |
SMILES | CC(CN)N.Cl.Cl |
Canonical SMILES | CC(CN)N.Cl |
Chemical Identity and Structural Properties
Nomenclature and Identification
(S)-(-)-1,2-Diaminopropane dihydrochloride is a chiral amine salt with several recognized synonyms in chemical literature. It is the hydrochloride salt of the simplest chiral diamine, featuring two amino groups on adjacent carbon atoms of a propane chain with specific stereochemistry. The compound is classified as an organic salt with significant chemical reactivity due to its diamine functionality.
The compound is identified by various systematic and common names including (S)-(−)-Propylenediamine dihydrochloride, (S)-1,2-Propanediamine dihydrochloride, (2S)-propane-1,2-diamine dihydrochloride, and 1,2-Propanediamine, (2S)-, hydrochloride (1:2) . Its unique Chemical Abstracts Service (CAS) registry number is 19777-66-3, providing a standardized identification system for this specific chemical entity .
Structural Information
The molecular formula of (S)-(-)-1,2-Diaminopropane dihydrochloride is C₃H₁₂Cl₂N₂, indicating a structure containing three carbon atoms, twelve hydrogen atoms, two chlorine atoms, and two nitrogen atoms . The compound has a molecular weight of approximately 147.04 g/mol . The structure features a three-carbon chain with amino groups at positions 1 and 2, and the (S)-configuration specifically denotes the stereochemical arrangement at the chiral center.
The parent compound, 1,2-diaminopropane, is a colorless liquid that is the simplest chiral diamine, commonly used as a bidentate ligand in coordination chemistry . When converted to the dihydrochloride salt, the compound becomes a crystalline solid with improved stability and handling characteristics.
Physical and Chemical Properties
Physical Properties
(S)-(-)-1,2-Diaminopropane dihydrochloride appears as a white solid or crystalline powder . Its physical state and appearance make it suitable for laboratory handling and commercial applications. The compound demonstrates several important physical properties that are relevant to its storage, handling, and applications in synthesis.
Table 1: Physical Properties of (S)-(-)-1,2-Diaminopropane dihydrochloride
The melting point data shows some variation between sources, with values ranging from 227-229 °C to 238-243 °C . This discrepancy might be attributed to differences in the purity of samples or variations in measurement methods.
Chemical Properties
As a dihydrochloride salt of a diamine, this compound exhibits chemical properties characteristic of amine salts. The presence of two amino groups makes it a potential bidentate ligand in coordination chemistry. The (S)-configuration confers chirality to the molecule, making it valuable in asymmetric synthesis and as a chiral building block.
The salt formation with hydrochloric acid increases the stability of the compound compared to the free base, as is common with amine salts. This improves shelf-life and handling properties while reducing reactivity with atmospheric carbon dioxide and moisture. The compound maintains its optical activity in aqueous solution, as evidenced by its specific rotation value .
Synthesis and Preparation
Industrial Synthesis
While the search results don't provide specific methods for the synthesis of (S)-(-)-1,2-Diaminopropane dihydrochloride, the parent compound 1,2-diaminopropane is industrially synthesized through the ammonolysis of 1,2-dichloropropane according to the following reaction:
CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl
This process advantageously utilizes waste chloro-organic compounds to produce useful amines using inexpensive and readily available ammonia . The dihydrochloride salt can then be prepared by treating the free base with hydrochloric acid.
Resolution of Enantiomers
Since the industrial synthesis typically produces a racemic mixture, specific methods are required to obtain the optically pure (S)-enantiomer. The racemic mixture can be separated into individual enantiomers through conversion into diastereomeric tartaric acid ammonium salts . After purification of the desired diastereomer, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide.
Alternative reagents for chiral resolution include N-p-toluenesulfonylaspartic acid, N-benzenesulfonylaspartic acid, or N-benzoylglutamic acid . Once the optically pure (S)-enantiomer is isolated, it can be converted to the dihydrochloride salt through reaction with hydrochloric acid.
Applications and Uses
Pharmaceutical Synthesis
A significant application of (S)-(-)-1,2-Diaminopropane dihydrochloride is in the synthesis of Dexrazoxane, an important cardiac medicine . Dexrazoxane is used as a cardioprotective agent to prevent heart damage caused by certain chemotherapy drugs, particularly anthracyclines like doxorubicin. The chirality of the diamine is crucial for the proper stereochemical configuration of the final pharmaceutical product.
Synthesis of Bioactive Compounds
The compound serves as a valuable building block in the preparation of chiral imidazoline derivatives with significant biological activity. Specific examples include:
-
(S)-(-)-4-methyl-2-(1-naphthylmethyl)imidazoline hydrochloride
-
(S)-(-)-2-benzyl-4-methylimidazoline picrate
-
(S)-(-)-2-[(2,6-dichlorophenyl)imino]-4-methylimidazolidine hydrochloride
These imidazoline derivatives exhibit moderate α-adrenergic blocking activity, making them potentially useful in the treatment of cardiovascular conditions .
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